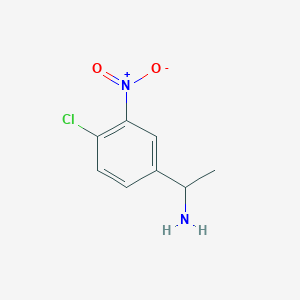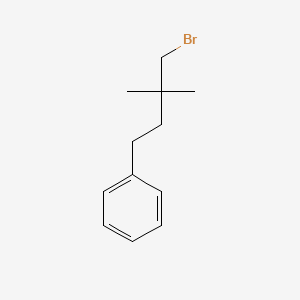
(4-Bromo-3,3-dimethylbutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3,3-dimethylbutyl)benzene is an organic compound with the molecular formula C12H17Br. It consists of a benzene ring substituted with a 4-bromo-3,3-dimethylbutyl group. This compound is part of the broader class of bromobenzenes, which are known for their applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,3-dimethylbutyl)benzene typically involves the bromination of (3,3-dimethylbutyl)benzene. This can be achieved through the reaction of (3,3-dimethylbutyl)benzene with bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3,3-dimethylbutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can yield (3,3-dimethylbutyl)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols, amines, or ethers.
Oxidation: Benzoic acid derivatives.
Reduction: (3,3-Dimethylbutyl)benzene.
Applications De Recherche Scientifique
(4-Bromo-3,3-dimethylbutyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Bromo-3,3-dimethylbutyl)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, attacking the electron-rich benzene ring to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom on the benzene ring.
(3,3-Dimethylbutyl)benzene (C12H18): Lacks the bromine substituent, making it less reactive in electrophilic substitution reactions.
Chlorobenzene (C6H5Cl): Similar to bromobenzene but with a chlorine atom instead of bromine.
Uniqueness
(4-Bromo-3,3-dimethylbutyl)benzene is unique due to the presence of both a bulky 3,3-dimethylbutyl group and a reactive bromine atom. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with simpler bromobenzenes or other halobenzenes .
Propriétés
Formule moléculaire |
C12H17Br |
|---|---|
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
(4-bromo-3,3-dimethylbutyl)benzene |
InChI |
InChI=1S/C12H17Br/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
NRVPSTHJXRGFNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




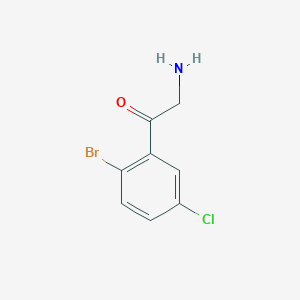
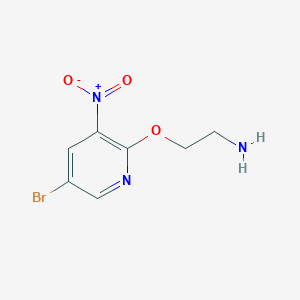
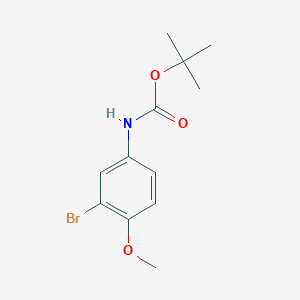
![dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13537549.png)
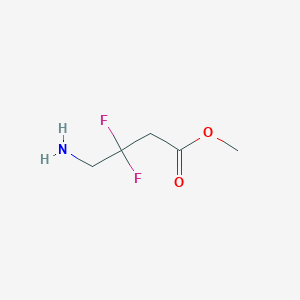
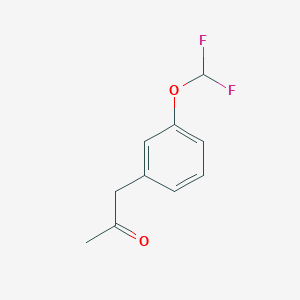


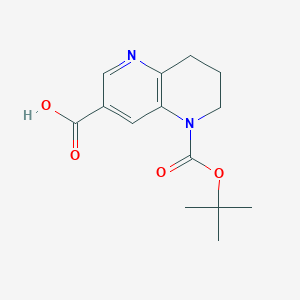
![[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride](/img/structure/B13537576.png)

